4-(3-Hydroxyazetidin-1-yl)-3-methylbenzaldehyde
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Overview
Description
4-(3-Hydroxyazetidin-1-yl)-3-methylbenzaldehyde is an organic compound with a unique structure that includes a hydroxyazetidine ring and a methylbenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyazetidin-1-yl)-3-methylbenzaldehyde typically involves the reaction of 3-methylbenzaldehyde with a suitable azetidine derivative under controlled conditions. One common method includes the use of a base-catalyzed reaction where the azetidine derivative is reacted with 3-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxyazetidin-1-yl)-3-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-oxoazetidin-1-yl)-3-methylbenzaldehyde.
Reduction: Formation of 4-(3-hydroxyazetidin-1-yl)-3-methylbenzyl alcohol.
Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Hydroxyazetidin-1-yl)-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxyazetidin-1-yl)-3-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyazetidine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Hydroxyazetidin-1-yl)benzoic acid
- 4-(3-Hydroxyazetidin-1-yl)-3-methylbenzonitrile
Uniqueness
4-(3-Hydroxyazetidin-1-yl)-3-methylbenzaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-(3-hydroxyazetidin-1-yl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C11H13NO2/c1-8-4-9(7-13)2-3-11(8)12-5-10(14)6-12/h2-4,7,10,14H,5-6H2,1H3 |
InChI Key |
UHIHVXUJHGVLID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)N2CC(C2)O |
Origin of Product |
United States |
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